molecular formula C15H13F3N2O2 B1401910 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid CAS No. 1311278-75-7

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid

Cat. No. B1401910
CAS RN: 1311278-75-7
M. Wt: 310.27 g/mol
InChI Key: WGFJTMGJNYCYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid, also known as DMTFMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Nilotinib

This compound is used in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. The synthesis process involves the formation of key intermediates and direct amidation to achieve Nilotinib (Yu et al., 2011).

Polymorphism in Crystallography

Two new polymorphs of a related compound, 4-(N,N-dimethylamino)benzoic acid, were crystallographically characterized, displaying intermolecular hydrogen bonds and acid-acid motifs, contributing to the understanding of molecular structures and interactions in crystallography (Aakeröy et al., 2005).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a relative of the compound, serves as a starting material in alkylation and ring closure reactions, generating a structurally diverse library of compounds, which is crucial for the development of new chemical entities (Roman, 2013).

Synthesis of Anti-inflammatory Drugs

Related compounds like (N,N-dimethylamino)benzamide, based on thiazole and thiazoline, were synthesized, and their anti-inflammatory activity was studied, contributing to medicinal chemistry and drug discovery (Lynch et al., 2006).

Development of Supramolecular Assemblies

The study of crystal engineering with related compounds such as 1,2,4,5-benzenetetracarboxylic acid and derivatives of 4-(N,N-dimethylamino)benzoic acid has led to the development of supramolecular assemblies, contributing to the field of supramolecular chemistry (Arora & Pedireddi, 2003).

properties

IUPAC Name

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(2)13-12(7-11(8-19-13)15(16,17)18)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFJTMGJNYCYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid

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